N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through hydrogen bonding and ionic interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Known for its photochromic properties.
1,3,3-trimethyl-6-nitro-8-methoxyspiro[2-1-benzopyran-2,2′-indoline]: Exhibits similar structural features and chemical reactivity.
3,4-dihydro-2H-1-benzopyran-2-one:
Uniqueness
N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution at positions 6 and 8, along with the amine group at position 4, differentiates it from other benzopyran derivatives.
Properties
CAS No. |
1156777-08-0 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3 |
InChI Key |
QYEKEZOOMOEMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)NC)C |
Purity |
95 |
Origin of Product |
United States |
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